molecular formula C18H19BrN2O B2415883 3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide CAS No. 2320209-68-3

3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide

Cat. No.: B2415883
CAS No.: 2320209-68-3
M. Wt: 359.267
InChI Key: IPOARDZOICLAKC-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyclopropylpyridinyl moiety, and a propanamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide typically involves several steps, starting with the preparation of the bromophenyl and cyclopropylpyridinyl intermediates. These intermediates are then coupled through a series of reactions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to achieve large-scale synthesis efficiently.

Chemical Reactions Analysis

3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia, leading to the formation of substituted derivatives.

    Hydrolysis: The amide linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

When compared to similar compounds, 3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide stands out due to its unique combination of structural features. Similar compounds may include:

    3-(2-chlorophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)propanamide: Differing by the presence of a chlorine atom instead of bromine.

    3-(2-bromophenyl)-N-((6-methylpyridin-3-yl)methyl)propanamide: Differing by the presence of a methyl group instead of a cyclopropyl group.

    3-(2-bromophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)butanamide: Differing by the length of the carbon chain in the amide linkage.

These comparisons highlight the unique aspects of this compound, such as its specific substituents and structural configuration, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-16-4-2-1-3-14(16)8-10-18(22)21-12-13-5-9-17(20-11-13)15-6-7-15/h1-5,9,11,15H,6-8,10,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOARDZOICLAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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